molecular formula C10H18F2N2O2 B6152972 tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate CAS No. 2089320-98-7

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate

Cat. No.: B6152972
CAS No.: 2089320-98-7
M. Wt: 236.3
InChI Key:
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Description

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H18F2N2O2 and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a difluoropiperidine ring, and a carbamate functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoropiperidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The difluoropiperidine ring and carbamate group play crucial roles in its reactivity and binding properties. The compound may act by inhibiting or modulating the activity of enzymes or receptors, depending on its specific application .

Comparison with Similar Compounds

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2089320-98-7

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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